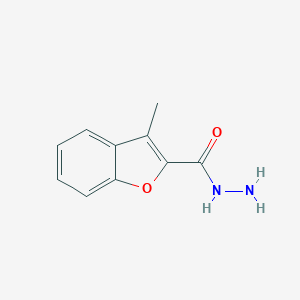

3-Methyl-1-benzofuran-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .

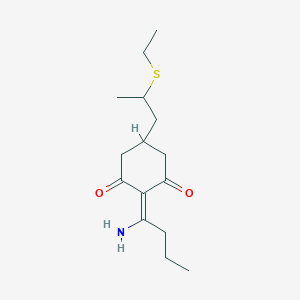

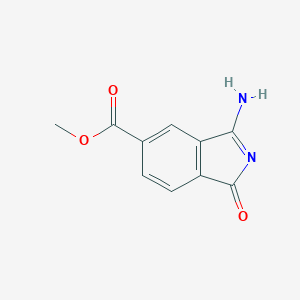

Molecular Structure Analysis

In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .

Scientific Research Applications

Antituberculosis Activity

3-Methyl-1-benzofuran-2-carbohydrazide has been identified as active against biomarkers like 3LAU (Arora 2 kinase) and 1VOM (Dictyostelium myosin), indicating its potential as an antituberculosis drug .

Antimicrobial Properties

This compound has been reported to possess antimicrobial activities, which could make it useful in the development of new antimicrobial agents .

Antifungal Applications

Similarly, its antifungal properties have been noted, suggesting its use in antifungal drug development .

Anti-inflammatory Uses

The anti-inflammatory properties of 3-Methyl-1-benzofuran-2-carbohydrazide also point to its potential application in treating inflammation-related conditions .

HIV-1 Reverse Transcriptase Inhibition

It has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, which is crucial in the life cycle of HIV, indicating its potential application in HIV treatment strategies .

Anticancer Potential

Benzofuran derivatives, including 3-Methyl-1-benzofuran-2-carbohydrazide, have shown outstanding inhibitory potency against a panel of human cancer cells, suggesting their promise as anticancer agents .

Future Directions

Mechanism of Action

Target of Action

3-Methyl-1-benzofuran-2-carbohydrazide has been found to be active against 3LAU (Arora 2 kinase) and 1VOM (Dictyostelium myosin) biomarkers . These biomarkers are crucial in the functioning of cancer cells and bacteria, making them primary targets of this compound .

Mode of Action

The compound interacts with its targets by binding to their DNA . This interaction results in the inhibition of the growth of bacteria . It’s also an analog of pyrazole, which has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .

Biochemical Pathways

They exist widely in natural products and have a wide range of biological and pharmacological activities .

Pharmacokinetics

The compound’s molecular weight is 1902 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of the growth of bacteria . It has been shown to have antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, affecting the functioning of cancer cells and bacteria .

Action Environment

The environment can influence the action, efficacy, and stability of 3-Methyl-1-benzofuran-2-carbohydrazide. It’s worth noting that the compound is a solid at room temperature , which could influence its stability and efficacy in different environments.

properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-benzofuran-2-carbohydrazide | |

CAS RN |

53524-81-5 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 3-methyl-1-benzofuran-2-carbohydrazide?

A1: 3-Methyl-1-benzofuran-2-carbohydrazide is characterized by a benzofuran ring system with a methyl substituent at the 3-position and a carbohydrazide moiety at the 2-position [, , ]. This structure allows for potential modifications to explore structure-activity relationships and optimize its properties for various applications.

Q2: How does the conformation of 3-methyl-1-benzofuran-2-carbohydrazide vary in its crystal structure?

A2: Studies have shown that 3-methyl-1-benzofuran-2-carbohydrazide can adopt slightly twisted conformations in its crystal structure []. The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit can vary depending on the specific crystallographic packing and intermolecular interactions.

Q3: What types of intermolecular interactions are observed in the crystal structures of 3-methyl-1-benzofuran-2-carbohydrazide and its derivatives?

A3: Crystallographic studies reveal that 3-methyl-1-benzofuran-2-carbohydrazide molecules can interact with each other through a variety of non-covalent forces [, ]. These include N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of dimers, trimers, or more extended networks. Additionally, weaker C—H⋯O hydrogen bonds and π–π interactions contribute to the overall crystal packing. These intermolecular interactions are crucial for understanding the solid-state properties of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)